

Application Notes and Protocols for Dodecylcyclohexane in High-Temperature Lubrication

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecylcyclohexane*

Cat. No.: *B156805*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane (C₁₈H₃₆) is a cycloaliphatic hydrocarbon with a molecular structure that suggests potential for use as a base oil in high-temperature lubricant formulations.^{[1][2][3][4]} Its saturated cyclic structure offers the potential for good thermal and oxidative stability, which are critical properties for lubricants operating under extreme temperature conditions. These application notes provide a comprehensive overview of the potential use of **dodecylcyclohexane** as a high-temperature lubricant, including its physicochemical properties, proposed testing protocols for performance evaluation, and a discussion of its potential lubrication mechanisms.

Disclaimer: Limited publicly available data exists on the specific high-temperature tribological performance of **dodecylcyclohexane**. The quantitative data presented in the following tables are illustrative and based on the expected performance of similar cycloaliphatic hydrocarbons. Researchers are encouraged to perform the described experimental protocols to obtain specific performance data for their applications.

Physicochemical Properties of Dodecylcyclohexane

A summary of the key physicochemical properties of **dodecylcyclohexane** is presented in Table 1. These properties are essential for understanding its behavior as a lubricant base oil.

Table 1: Physicochemical Properties of **Dodecylcyclohexane**

Property	Value	Unit	Reference
Molecular Formula	C ₁₈ H ₃₆	-	[1] [2] [3] [4]
Molecular Weight	252.48	g/mol	[1] [2] [3] [4]
Boiling Point (at 760 mmHg)	331	°C	[2]
Melting Point	12.5	°C	[2]
Flash Point (TCC)	147.1	°C (est.)	[2]
Density (at 20°C)	~0.85	g/cm ³	[5]
Kinematic Viscosity (at 40°C)	[Illustrative] 15-25	cSt	-
Kinematic Viscosity (at 100°C)	[Illustrative] 3-5	cSt	-
Viscosity Index	[Illustrative] >120	-	-

High-Temperature Lubrication Performance: Key Parameters and Test Protocols

To evaluate the suitability of **dodecylcyclohexane** as a high-temperature lubricant, a series of standardized tests should be conducted. The following sections detail the key performance parameters, relevant ASTM test methods, and illustrative performance data.

Tribological Properties (Friction and Wear)

The primary function of a lubricant is to reduce friction and wear between moving surfaces. At high temperatures, the lubricant film can thin, leading to increased asperity contact and wear.

Table 2: Illustrative Tribological Performance of **Dodecylcyclohexane**

Parameter	Test Method	Test Conditions	Illustrative Result
Wear Scar Diameter	ASTM D4172 (Four-Ball Wear Test)	75°C, 1200 rpm, 40 kgf, 1 hr	[Illustrative] 0.45 mm
Coefficient of Friction	ASTM D6425 (SRV Test Machine)	150°C, 50 N, 50 Hz, 1 mm stroke, 2 hrs	[Illustrative] 0.08
Extreme Pressure (EP) Properties	ASTM D2783 (Four-Ball EP Test)	1770 rpm, 10 sec	[Illustrative] Weld Point > 200 kgf

Experimental Protocol: ASTM D4172 - Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)[6][7][8][9]

- Objective: To determine the wear preventive characteristics of a lubricant.
- Apparatus: Four-Ball Wear Tester.
- Procedure:
 - Three steel balls are clamped together and covered with the test lubricant (**dodecylcyclohexane**).
 - A fourth steel ball is pressed with a force of 40 kgf into the cavity formed by the three clamped balls.
 - The top ball is rotated at 1200 rpm for 60 minutes at a test temperature of 75°C.
 - After the test, the wear scars on the three lower balls are measured and the average wear scar diameter is reported.

Experimental Protocol: ASTM D6425 - Measuring Friction and Wear Properties of Lubricating Oils Using SRV Test Machine[10][11][12]

- Objective: To determine the coefficient of friction and anti-wear properties of a lubricant under high-frequency linear oscillation.
- Apparatus: SRV (Schwingungs-Reibungs-Verschleiss) Test Machine.

- Procedure:
 - A steel ball is loaded against a stationary steel disc with a specified force (e.g., 50 N).
 - The ball is oscillated against the disc at a set frequency (e.g., 50 Hz) and stroke length (e.g., 1 mm) for a defined duration (e.g., 2 hours).
 - The test is conducted at a controlled high temperature (e.g., 150°C).
 - The coefficient of friction is continuously monitored and the wear scar on the disc and ball are measured after the test.

Oxidative Stability

At high temperatures, lubricants can react with oxygen, leading to the formation of sludge, varnish, and corrosive byproducts. Good oxidative stability is crucial for long lubricant life.

Table 3: Illustrative Oxidative Stability of **Dodecylcyclohexane**

Parameter	Test Method	Test Conditions	Illustrative Result
Oxidation Induction Time	ASTM D2272 (RPVOT)	150°C, 90 psi O ₂ , water, copper catalyst	[Illustrative] > 500 minutes

Experimental Protocol: ASTM D2272 - Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

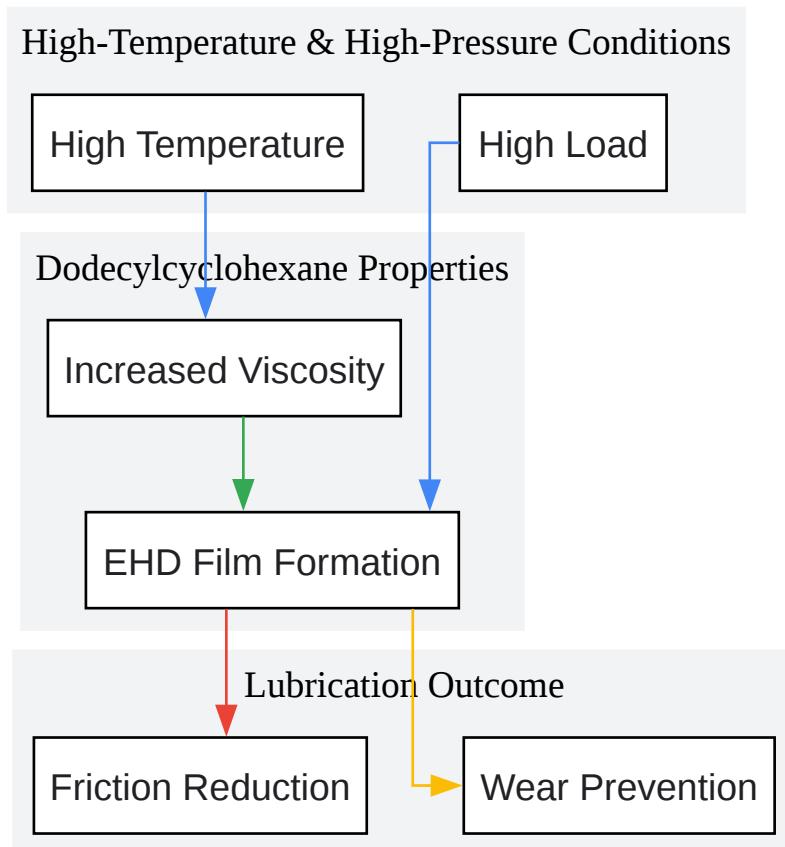
- Objective: To evaluate the oxidation stability of a lubricant in the presence of oxygen, water, and a copper catalyst at elevated temperatures.
- Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus.
- Procedure:
 - A sample of the lubricant (**dodecylcyclohexane**) is placed in a pressure vessel with a specified amount of water and a copper catalyst coil.

- The vessel is sealed, pressurized with oxygen to 90 psi, and placed in a bath maintained at 150°C.
- The vessel is rotated at 100 rpm.
- The pressure inside the vessel is monitored, and the time required for the pressure to drop by a specified amount (25.4 psi) is recorded as the oxidation induction time.[\[14\]](#)

Thermal Stability

Thermal stability refers to a lubricant's resistance to decomposition at high temperatures in the absence of oxygen. Poor thermal stability can lead to the formation of carbonaceous deposits.

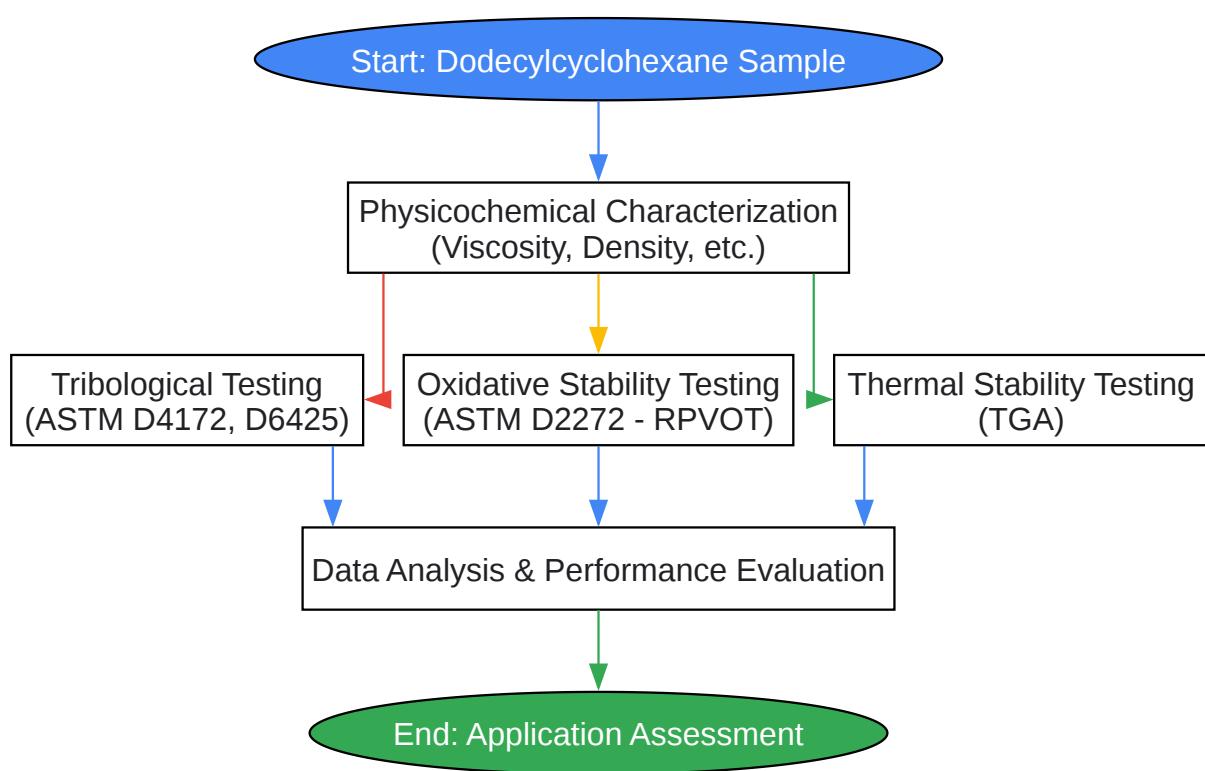
Table 4: Illustrative Thermal Stability of **Dodecylcyclohexane**


Parameter	Test Method	Test Conditions	Illustrative Result
Onset of Decomposition	Thermogravimetric Analysis (TGA)	Nitrogen atmosphere, 10°C/min heating rate	[Illustrative] > 350°C

Experimental Protocol: Thermogravimetric Analysis (TGA)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature.
- Apparatus: Thermogravimetric Analyzer.
- Procedure:
 - A small sample of the lubricant (**dodecylcyclohexane**) is placed in a sample pan.
 - The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
 - The weight of the sample is continuously monitored as the temperature increases.
 - The temperature at which a significant weight loss begins is reported as the onset of decomposition.

Lubrication Mechanism and Experimental Workflow


The lubrication mechanism of **dodecylcyclohexane** at high temperatures is expected to involve the formation of a thin, protective elastohydrodynamic (EHD) film. Under high pressure in the contact zone, the viscosity of **dodecylcyclohexane** is expected to increase significantly, allowing it to carry the load and separate the moving surfaces.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway of **dodecylcyclohexane's** lubrication mechanism.

A typical experimental workflow for evaluating **dodecylcyclohexane** as a high-temperature lubricant is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 2. dodecyl cyclohexane, 1795-17-1 [thegoodsentscompany.com]
- 3. Dodecylcyclohexane | C18H36 | CID 15714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecylcyclohexane [webbook.nist.gov]

- 5. Dodecylcyclohexane (CAS 1795-17-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. livewell.ae [livewell.ae]
- 7. Buy ASTM D4172-25 in PDF & Print | Nimonik Standards [standards.nimonik.com]
- 8. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 9. ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - Savant Labs [savantlab.com]
- 10. ASTM D6425 - Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine - Savant Labs [savantlab.com]
- 11. randb.co.kr [randb.co.kr]
- 12. kaycantest.com [kaycantest.com]
- 13. eieOXIDATION STABILITY BY ROTATING PRESSURE VESSEL METHOD RPVOT - (ASTM D2272, ASTM D2112) [eieinstruments.com]
- 14. biosynthetic.com [biosynthetic.com]
- 15. OXIDATION STABILITY BY ROTATING PRESSURE VESSEL METHOD (RPVOT) - Wadegati [wadegati.com]
- 16. lubrication.expert [lubrication.expert]
- 17. torontech.com [torontech.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Dodecylcyclohexane in High-Temperature Lubrication]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156805#use-of-dodecylcyclohexane-in-high-temperature-lubrication>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com